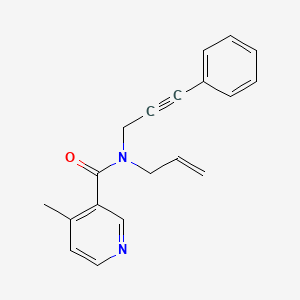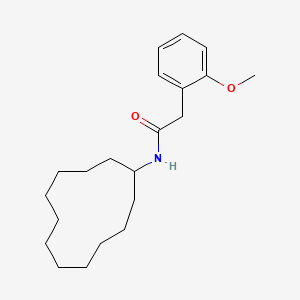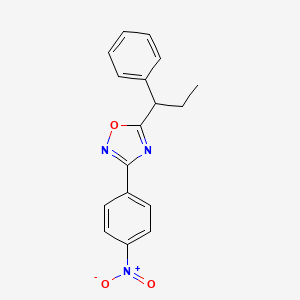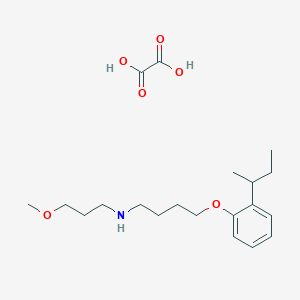
N-allyl-4-methyl-N-(3-phenylprop-2-yn-1-yl)nicotinamide
Descripción general
Descripción
N-allyl-4-methyl-N-(3-phenylprop-2-yn-1-yl)nicotinamide is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.141913202 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Biology and Epigenetics
- NNMT and Cancer : Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers impacts tumorigenesis by altering the methylation potential of cancer cells, leading to epigenetic modifications. This process consumes methyl units from S-adenosyl methionine, creating a stable metabolic product, 1-methylnicotinamide, and resulting in an altered epigenetic state with hypomethylated histones and heightened expression of pro-tumorigenic genes (Ulanovskaya, Zuhl, & Cravatt, 2013).
Corrosion Science
- Corrosion Inhibition : Nicotinamide derivatives, including structures related to N-allyl-4-methyl-N-(3-phenylprop-2-yn-1-yl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These derivatives act as mixed-type corrosion inhibitors and follow the Langmuir isotherm model, indicating their potential application in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation
- Regulation of Hepatic Nutrient Metabolism : NNMT plays a significant role in regulating hepatic nutrient metabolism through the stabilization of Sirt1 protein, affecting glucose and cholesterol metabolism. This suggests that NNMT's metabolic effects, mediated by its product N1-methylnicotinamide (MNAM), could offer new opportunities for metabolic disease therapy (Hong et al., 2015).
Translational Nutrition and Clinical Care
- Nicotinamide in Nutrition and Disease : Nicotinamide plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its impact on immune system dysfunction, diabetes, and aging-related diseases highlights its potential across multiple disease entities, necessitating further research into novel therapeutic strategies (Maiese et al., 2009).
Therapeutic Potential and Inhibition of NNMT
- Small Molecule Inhibitors of NNMT : Research on small molecule inhibitors of NNMT, such as JBSNF-000088, demonstrates potential therapeutic applications in obesity and type-2 diabetes by reducing body weight, improving insulin sensitivity, and normalizing glucose tolerance in animal models. These inhibitors act by reducing NNMT activity and MNA levels, pointing to NNMT as a target for metabolic disease treatment (Kannt et al., 2018).
Propiedades
IUPAC Name |
4-methyl-N-(3-phenylprop-2-ynyl)-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-13-21(14-7-10-17-8-5-4-6-9-17)19(22)18-15-20-12-11-16(18)2/h3-6,8-9,11-12,15H,1,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMUJSMABCLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N(CC=C)CC#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4002322.png)
![2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002328.png)


![N-[3-(2-bromo-4-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B4002347.png)

![4-Methyl-1-[4-(2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002367.png)


![7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4002409.png)
![N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002410.png)
![2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4002423.png)

![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B4002431.png)
